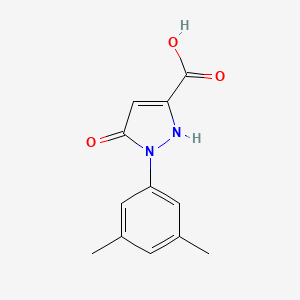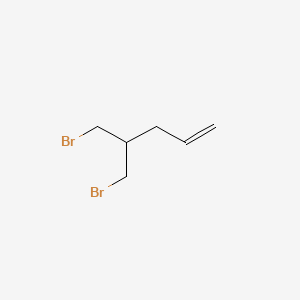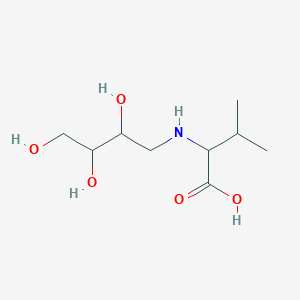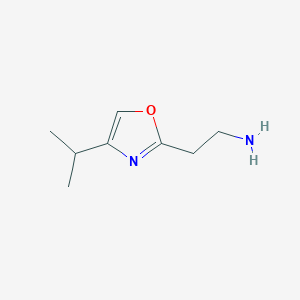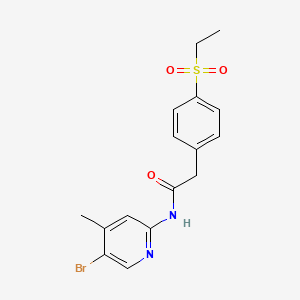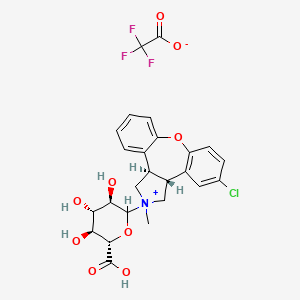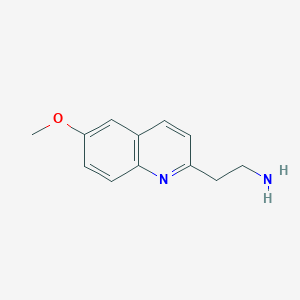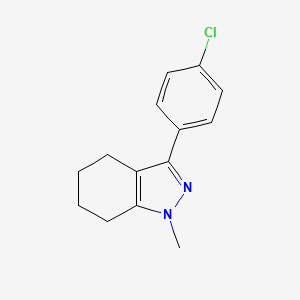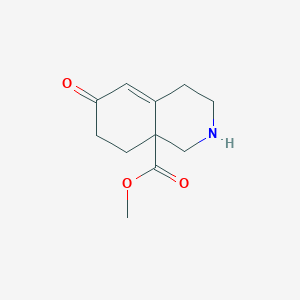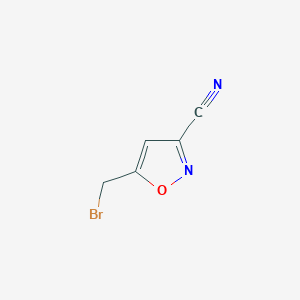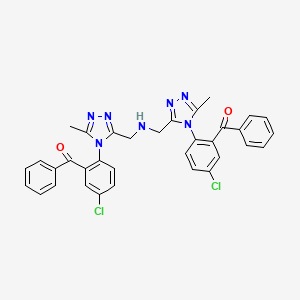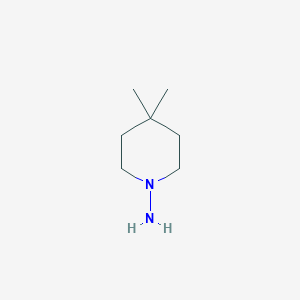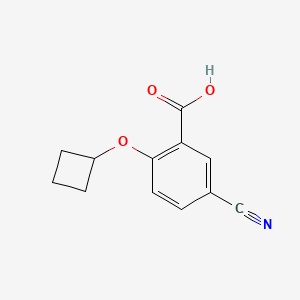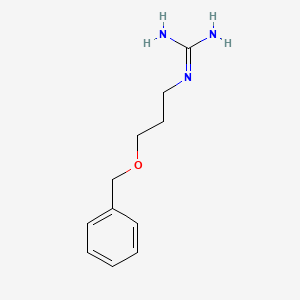
2-(3-Phenylmethoxypropyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Phenylmethoxypropyl)guanidine is a compound belonging to the guanidine family, which is known for its high basicity and ability to form stable hydrogen bonds. Guanidine derivatives are widely used in various fields, including pharmaceuticals, organocatalysis, and materials science, due to their versatile chemical properties.
Méthodes De Préparation
The synthesis of 2-(3-Phenylmethoxypropyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the reaction of 3-phenylmethoxypropylamine with a guanidine derivative under controlled conditions. Industrial production methods often utilize thiourea derivatives as guanidylating agents, employing coupling reagents or metal-catalyzed guanylation reactions .
Analyse Des Réactions Chimiques
2-(3-Phenylmethoxypropyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the guanidine group can be replaced by other nucleophiles.
Catalysis: Guanidine derivatives are known to act as strong Brønsted bases and nucleophilic catalysts in organic reactions
Applications De Recherche Scientifique
2-(3-Phenylmethoxypropyl)guanidine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Plays a role in the study of enzyme mechanisms and protein interactions due to its ability to form stable hydrogen bonds.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting RNA structures and as kinase inhibitors
Industry: Utilized in the synthesis of advanced materials and as a component in smart materials.
Mécanisme D'action
The mechanism of action of 2-(3-Phenylmethoxypropyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form stable complexes with various biological molecules, influencing their activity and stability. This compound can also act as a nucleophilic catalyst, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
2-(3-Phenylmethoxypropyl)guanidine can be compared with other guanidine derivatives such as:
N,N’-Disubstituted guanidines: These compounds have similar catalytic properties but differ in their substitution patterns and reactivity.
Cyclic guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines have distinct structural features and biological activities.
Guanidinate ligands: These ligands are used in organometallic chemistry and have unique coordination modes with metal centers.
This compound stands out due to its specific substitution pattern, which imparts unique reactivity and stability, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H17N3O |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-(3-phenylmethoxypropyl)guanidine |
InChI |
InChI=1S/C11H17N3O/c12-11(13)14-7-4-8-15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H4,12,13,14) |
Clé InChI |
VVVSZIABGHTEIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


